4-Phenylazophenol

Catalog No.
S589163
CAS No.
1689-82-3
M.F
C12H10N2O
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenylazophenol

CAS Number

1689-82-3

Product Name

4-Phenylazophenol

IUPAC Name

4-phenyldiazenylphenol

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C12H10N2O/c15-12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h1-9,15H

InChI Key

JTSBGMZPPPULTA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O

solubility

4.54e-04 M
INSOL IN WATER; VERY SOL IN ALC & ETHER; SOL IN BENZENE, CONCN SULFURIC ACID & DIL ALKALI (YELLOW)
Soluble in acetone, ethanol, benzene and ether
In water, 90 mg/l @ 20 °C
4.7 [ug/mL]

Synonyms

4-(Phenyldiazenyl)phenol; 4-Hydroxyazobenzene; Brasilazina Oil Yellow O; C.I. 11800; NSC 3177; Pirocard Green 491; Solvent Yellow 7; p-(Phenylazo)phenol; p-Hydroxyazobenzene; C.I. Solvent Yellow 7; 4-(Phenylazo)phenol;

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)O

The exact mass of the compound 4-Hydroxyazobenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 4.54e-04 minsol in water; very sol in alc & ether; sol in benzene, concn sulfuric acid & dil alkali (yellow)soluble in acetone, ethanol, benzene and etherin water, 90 mg/l @ 20 °c4.7 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3177. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. It belongs to the ontological category of azobenzenes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Phenylazophenol, commonly referred to as 4-hydroxyazobenzene, is a functionalized azobenzene derivative defined by its photoisomerizable azo core and a reactive para-hydroxyl group[1]. Typically procured as a yellow-to-orange crystalline solid with a melting point of approximately 155 °C [2], it serves as a critical building block for advanced photoresponsive materials. Unlike standard azobenzene dyes, its hydroxyl moiety provides an essential synthetic handle for etherification and esterification, enabling direct covalent incorporation into liquid crystal polymers and stimuli-responsive networks [3]. Furthermore, its photoisomerization kinetics are highly sensitive to solvent polarity and hydrogen bonding, making it a versatile and processable precursor for dynamic optical and sensing applications[4].

Substituting 4-phenylazophenol with unsubstituted azobenzene or ortho-isomers (e.g., 2-hydroxyazobenzene) fundamentally compromises downstream manufacturability and material performance [1]. Unsubstituted azobenzene lacks a reactive anchoring group, rendering it incapable of direct covalent integration into polymer backbones without multi-step, low-yield functionalization[2]. Conversely, 2-hydroxyazobenzene engages in strong intramolecular hydrogen bonding, which drastically alters its azo-hydrazone tautomerization equilibrium and quenches the specific intermolecular interactions required for environmental sensing [3]. For procurement scenarios demanding both direct covalent processability and rapid, environment-sensitive thermal relaxation, 4-phenylazophenol is the strictly required, non-interchangeable precursor [4].

Covalent Integration Capacity via Para-Hydroxyl Functionalization

The para-hydroxyl group of 4-phenylazophenol enables direct, high-yield nucleophilic substitution (e.g., etherification with alkyl halides) to form polymerizable monomers[1]. In contrast, unsubstituted azobenzene requires multi-step electrophilic aromatic substitution to achieve similar functionalization, resulting in mixed isomers and lower overall yields [2]. This direct functionalization pathway eliminates 2-3 synthetic steps, ensuring high para-regioselectivity for side-chain liquid crystal polymer synthesis[1].

Evidence DimensionSynthetic steps to polymerizable monomer
Target Compound Data1-step direct etherification/esterification via -OH group
Comparator Or BaselineUnsubstituted azobenzene (requires multi-step functionalization)
Quantified DifferenceElimination of 2-3 synthetic steps; guaranteed para-regioselectivity
ConditionsStandard Williamson ether synthesis or Schotten-Baumann esterification

Direct functionalization significantly reduces precursor synthesis time, cost, and purification overhead for manufacturers of photoresponsive polymers.

Accelerated, Environment-Sensitive Thermal Relaxation

4-Phenylazophenol exhibits highly tunable thermal cis-to-trans isomerization kinetics driven by hydrogen-bond-assisted tautomerization into its hydrazone form[1]. In polar protic environments, the thermal relaxation rate of 4-hydroxyazobenzene can be up to 5 orders of magnitude faster than in nonpolar solvents or compared to unsubstituted azobenzene [1]. This rapid thermal back-reaction is critical for optical switching applications that require near real-time recovery [2].

Evidence DimensionThermal cis-to-trans isomerization rate (cis-lifetime)
Target Compound DataHighly variable, up to 10^5 times faster in polar/hydrogen-bonding environments
Comparator Or BaselineUnsubstituted azobenzene (slow, relatively solvent-independent thermal relaxation)
Quantified DifferenceUp to 5 orders of magnitude difference in cis-lifetime
ConditionsPolar vs. nonpolar solvents at room temperature

Procurement of 4-phenylazophenol is essential for developing fast-responding optical sensors and real-time photodynamic switches that rely on rapid thermal recovery.

Favorable Thermal Profile for Solid-State Processing

4-Phenylazophenol presents a distinct thermal profile with a sharp melting point around 155 °C [1]. This is significantly higher than unsubstituted azobenzene, which melts at approximately 68 °C [2]. The elevated melting point, driven by intermolecular hydrogen bonding, provides enhanced thermal stability during high-temperature compounding or melt-processing of polymer blends, ensuring the active photochromic agent does not prematurely volatilize [1].

Evidence DimensionMelting point
Target Compound Data~155 °C
Comparator Or BaselineUnsubstituted azobenzene (~68 °C)
Quantified Difference+87 °C higher melting point
ConditionsStandard atmospheric pressure

The higher thermal stability allows for broader compatibility with industrial melt-processing and extrusion techniques used in polymer manufacturing.

Precursor for Side-Chain Liquid Crystal Polymers

Leveraging its reactive para-hydroxyl group, 4-phenylazophenol is the premier choice for synthesizing azobenzene-containing methacrylates or acrylates. These monomers are subsequently polymerized to create side-chain liquid crystal polymers used in optical data storage and light-driven actuators, where unsubstituted azobenzenes cannot be directly incorporated [1].

Active Component in Fast-Relaxation Optical Sensors

Due to its highly solvent-sensitive, rapid thermal cis-to-trans isomerization kinetics, 4-phenylazophenol is ideal for fabricating environmental sensors and real-time optical switches. Its ability to drastically alter relaxation rates in the presence of polar vapors makes it superior to standard azobenzenes for dynamic humidity or VOC sensing [2].

pH-Responsive Colorimetric Indicators

The presence of the phenolic hydroxyl group imparts pH sensitivity, allowing the compound to function as an acid-base indicator that transitions from yellow to red in alkaline conditions. This dual photo- and pH-responsive nature is utilized in smart packaging and multi-stimuli responsive hydrogels, applications where non-functionalized azobenzenes remain inert[3].

Color/Form

YELLOW LEAVES FROM BENZENE, ORANGE PRISMS FROM ALC

XLogP3

3.7

Boiling Point

220-230 °C @ 20 MM HG SLIGHT DECOMP

Melting Point

155.0 °C
155-157 °C

UNII

VX4306NSH1

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.31e-07 mmHg
2.31X10-7 mm Hg @ 25 °C

Pictograms

Irritant

Irritant

Other CAS

20714-70-9
1689-82-3

Wikipedia

4-hydroxyazobenzene

Methods of Manufacturing

It can be made by coupling diazotized aniline with phenol (Oddo and Puxeddu, 1905)...

General Manufacturing Information

Phenol, 4-(2-phenyldiazenyl)-: ACTIVE
It is not believed to be produced on a large-scale ... in either the US or Western Europe.
(1972) In Japan ... 2000 kg

Dates

Last modified: 08-15-2023

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